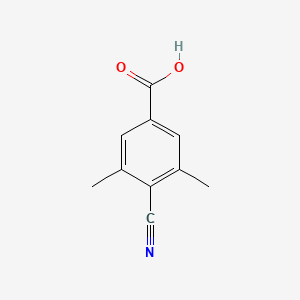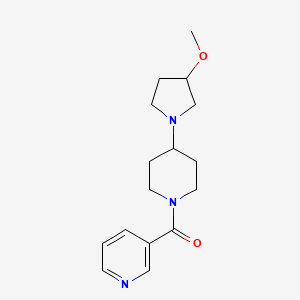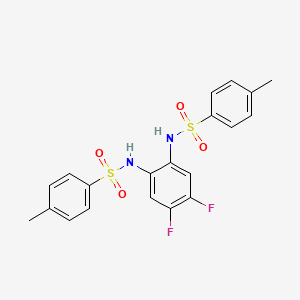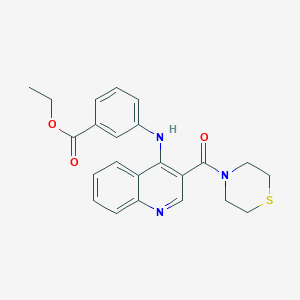
4-((5-((4-Fluorophenyl)amino)-2,4-dioxothiazolidin-3-yl)methyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 4-((5-((4-Fluorophenyl)amino)-2,4-dioxothiazolidin-3-yl)methyl)benzoic acid is a derivative of benzothiazole, which is a class of compounds known for their antitumor properties. The presence of a fluorophenyl group and a benzoic acid moiety suggests that the compound could have significant biological activity, potentially in the realm of cancer treatment. The structure of the compound indicates that it may interact with biological targets through various mechanisms, including the formation of DNA adducts in sensitive tumor cells .
Synthesis Analysis
The synthesis of related fluorinated 2-(4-aminophenyl)benzothiazoles has been achieved through modifications of the Jacobsen cyclization of precursor thiobenzanilides. The introduction of fluorine atoms and modifications to the benzothiazole nucleus have been explored to enhance the antitumor properties and overcome metabolic inactivation . Although the exact synthesis of the compound is not detailed in the provided papers, the methodologies described could be applicable to its synthesis.
Molecular Structure Analysis
The molecular structure of benzothiazole derivatives is critical in determining their biological activity. The introduction of a fluorine atom, as seen in the 5-fluorobenzothiazole derivatives, has been shown to affect the cytotoxicity and the ability to induce cytochrome P450 1A1, which is crucial for the antitumor specificity of these compounds . The molecular structure of the compound likely shares similar characteristics that contribute to its biological activity.
Chemical Reactions Analysis
Benzothiazole derivatives are known to undergo biotransformation by cytochrome P450 enzymes, leading to the formation of active metabolites. The presence of a fluorine atom can influence the production of these metabolites and their subsequent interactions with DNA in sensitive tumor cells . The compound may also participate in similar reactions, contributing to its potential as an antitumor agent.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives, such as solubility and stability, are important for their pharmacokinetic profile and therapeutic efficacy. Amino acid conjugation has been used to improve the solubility of these compounds, as seen with the lysylamide prodrug of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole . The benzoic acid moiety in the compound could also influence its solubility and overall chemical properties.
Relevant Case Studies
The antitumor activity of benzothiazole derivatives has been extensively studied, with several compounds showing potent and selective cytotoxicity against various cancer cell lines. For instance, 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole has demonstrated significant activity against breast and ovarian cancer cells, both in vitro and in vivo . These studies provide a context for the potential application of the compound as an antitumor agent.
Scientific Research Applications
Antitumor Properties and Mechanisms
- Research has demonstrated the potent antitumor properties of benzothiazole derivatives, showing high selectivity and efficacy in vitro and in vivo against various cancer cell lines, including breast, ovarian, and renal cancers. These compounds are metabolized by cytochrome P450 enzymes, leading to active metabolites that contribute to their antitumor effects (Bradshaw et al., 2002; Ottanà et al., 2017).
Inhibitory Effects on Protein Tyrosine Phosphatase 1B
- Some derivatives have been synthesized as potent inhibitors of protein tyrosine phosphatase 1B (PTP1B), an enzyme implicated in metabolic disorders and inflammatory signaling. These inhibitors have shown to possess insulinomimetic and anti-inflammatory properties, indicating their potential in treating metabolic and inflammatory diseases (Ottanà et al., 2017).
Bioactivation and DNA Adduct Formation
- The antitumor activity of benzothiazole derivatives is also linked to their bioactivation by cytochrome P450 enzymes, leading to DNA adduct formation in sensitive tumor cells. This mechanism suggests a role in inducing cytotoxicity against cancer cells, contributing to the compound's selective antitumor effects (Hutchinson et al., 2001).
Antibacterial and Antimicrobial Activities
- Apart from antitumor activities, some benzothiazole derivatives have been evaluated for their antibacterial activities, showing promising results against various bacterial strains. This expands the potential application of these compounds in addressing bacterial infections (Holla et al., 2003).
Mechanisms of Acquired Resistance
- Studies have also explored mechanisms of acquired resistance to benzothiazole derivatives in breast cancer cell lines. Understanding these mechanisms can help in designing strategies to overcome resistance and enhance the therapeutic efficacy of these compounds (Bradshaw et al., 2008).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
4-[[5-(4-fluoroanilino)-2,4-dioxo-1,3-thiazolidin-3-yl]methyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O4S/c18-12-5-7-13(8-6-12)19-14-15(21)20(17(24)25-14)9-10-1-3-11(4-2-10)16(22)23/h1-8,14,19H,9H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJHXONPNPLPGKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C(=O)C(SC2=O)NC3=CC=C(C=C3)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((5-((4-Fluorophenyl)amino)-2,4-dioxothiazolidin-3-yl)methyl)benzoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(benzylthio)-N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)acetamide](/img/structure/B3007670.png)
![2-Chloro-N-[2-(trifluoromethyl)-1,3-benzoxazol-4-yl]acetamide](/img/structure/B3007671.png)
![N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B3007675.png)


![3-allyl-8-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3007680.png)
![5-bromo-2-chloro-N-{[2-(morpholin-4-yl)pyridin-4-yl]methyl}pyridine-3-sulfonamide](/img/structure/B3007681.png)


![N-(5-(2,5-dimethylfuran-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)tetrahydrofuran-2-carboxamide](/img/structure/B3007685.png)
![N-[(pyridin-2-yl)methyl]-2,6-bis(trifluoromethyl)pyridine-4-carboxamide](/img/structure/B3007687.png)